Deutolperisone - 474641-19-5

Deutolperisone

Catalog Number: EVT-10990196
CAS Number: 474641-19-5
Molecular Formula: C16H23NO
Molecular Weight: 252.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Deutolperisone is synthesized from tolperisone, a well-known muscle relaxant. The classification of Deutolperisone falls under the category of central muscle relaxants, which act on the central nervous system to relieve muscle stiffness and spasms. It is particularly useful in treating conditions such as multiple sclerosis, spinal cord injuries, and other neurological disorders that lead to involuntary muscle contractions.

Synthesis Analysis

Methods of Synthesis

The synthesis of Deutolperisone can be achieved through various chemical methods, primarily involving modifications to the tolperisone structure. One common method includes the introduction of deuterium at specific positions within the tolperisone molecule, enhancing its pharmacokinetic properties.

Technical Details

The synthesis typically involves:

  1. Deuteration: This process substitutes hydrogen atoms with deuterium, which can improve metabolic stability.
  2. Refluxing: The reaction mixture is often refluxed to facilitate the reaction between reagents.
  3. Purification: Post-synthesis, purification methods such as recrystallization or chromatography are employed to isolate pure Deutolperisone.
Molecular Structure Analysis

Structure and Data

Deutolperisone has a molecular formula of C11H15D2NC_{11}H_{15}D_{2}N, where D represents deuterium. The compound's structure consists of a phenyl ring attached to an amino alcohol moiety, which contributes to its muscle-relaxing properties.

  • Molecular Weight: Approximately 185.3 g/mol
  • Chemical Structure: The presence of deuterium alters the physical properties slightly compared to tolperisone, potentially affecting its binding affinity and metabolism.
Chemical Reactions Analysis

Reactions and Technical Details

Deutolperisone undergoes various chemical reactions typical for amines and alcohols:

  1. Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions.
  2. Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  3. Hydrogenation: Although not commonly applied in practice, hydrogenation reactions can modify the double bonds in the structure.

These reactions are crucial for modifying the compound for enhanced therapeutic effectiveness or altered pharmacological profiles.

Mechanism of Action

Process and Data

Deutolperisone acts primarily by inhibiting presynaptic transmission in the central nervous system. This inhibition reduces the release of excitatory neurotransmitters, leading to decreased muscle tone and relaxation of skeletal muscles.

  • Neurotransmitter Interaction: It primarily affects gamma-aminobutyric acid (GABA) pathways, enhancing inhibitory signals.
  • Clinical Efficacy: Studies indicate that Deutolperisone demonstrates significant efficacy in reducing spasticity without causing excessive sedation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Melting Point: Approximately 70-75°C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Typically neutral but may vary based on formulation.

Relevant analyses demonstrate that these properties influence the drug's formulation and delivery methods in clinical settings.

Applications

Scientific Uses

Deutolperisone is primarily utilized in:

  • Muscle Relaxation Therapy: Effective for patients with conditions like multiple sclerosis or spinal cord injuries.
  • Pain Management: Used as an adjunct therapy for managing chronic pain associated with muscle tension.
  • Research Applications: Investigated for potential use in other neurological disorders due to its central nervous system effects.
Introduction to Deuterated Pharmacotherapeutics

Historical Evolution of Deuterium in Drug Design

The conceptual foundation for deuterated drugs was established in the 1960s with pioneering studies on deuterated morphine (d³-morphine) and deuterated tyramine (d²-tyramine), which demonstrated altered metabolic pathways attributable to deuterium kinetic isotope effects (DKIE) [1]. However, systematic exploitation of deuteration remained limited until the 2000s, when technological advances in synthetic chemistry, isotopic labeling, and analytical methodologies converged. The emergence of specialized companies (e.g., Concert Pharmaceuticals, Auspex Pharmaceuticals) catalyzed the "deuterium switch" paradigm—creating deuterated analogs of approved drugs to optimize therapeutic profiles [8].

Table: Key Milestones in Deuterated Drug Development

YearEventSignificance
1960sSynthesis of d³-morphine & d²-tyramineFirst demonstrations of metabolic isotope effects
1970sMerck’s deuterated alanine (Phase IIb)Early clinical validation of deuteration
2017FDA approval of deutetrabenazineFirst deuterated drug (deuterium switch)
2022FDA approval of deucravacitinibFirst de novo deuterated drug
2024Approval of deuruxolitinib & deutivacaftorExpansion into oncology and cystic fibrosis

This trajectory underscores a strategic shift: initial efforts focused on deuterated analogs of marketed drugs ("deuterium switches"), while contemporary programs increasingly integrate deuteration during de novo drug discovery [1] [10]. As of 2025, four deuterated drugs hold FDA approval, with over 15 compounds in clinical development spanning neurology, oncology, and immunology [1] [10].

Principles of Deuterium Kinetic Isotope Effects (DKIE)

The therapeutic utility of deuterium primarily arises from the deuterium kinetic isotope effect (DKIE), a phenomenon where the rate of a chemical reaction decreases when a participating hydrogen atom is replaced by deuterium. This effect is governed by quantum mechanical principles: deuterium’s higher mass reduces the zero-point vibrational energy of the C–D bond, increasing the activation energy required for bond cleavage. The magnitude of DKIE is expressed as the ratio kH/kD, where kH and kD represent reaction rate constants for protiated and deuterated molecules, respectively. For oxidative metabolism mediated by cytochrome P450 (CYP) enzymes—which metabolize >50% of marketed drugs—DKIE values typically range between 2 and 5, though theoretical limits may approach 9 under optimal conditions [1] [8].

DKIE manifests most profoundly when C–D bond cleavage is the rate-determining step in metabolism. Key determinants include:

  • Primary vs. Secondary DKIE: Primary effects (direct involvement in bond breaking) exert stronger metabolic inhibition than secondary effects (remote bond perturbations).
  • Metabolic Switching: Deuterium may redirect metabolism toward alternative pathways, potentially suppressing toxic metabolites while preserving efficacy.
  • Distal Isotope Effects: Deuteration at non-metabolized positions can influence reaction rates at distal sites through conformational or electronic effects [1] [8].

Table: Influence of DKIE on Pharmacokinetic Parameters

ParameterImpact of DeuterationMechanism
Metabolic Half-lifeIncrease (up to 2-3 fold)Attenuated CYP-mediated oxidation
Plasma Exposure (AUC)Enhanced area under the curveReduced first-pass metabolism
Toxic Metabolite FormationSuppressedShunting away from bioactivation pathways
Dose FrequencyReduced (e.g., deutetrabenazine vs. tetrabenazine)Improved pharmacokinetic stability

Critically, deuteration minimally alters steric parameters (C–D bond length: 1.085 Å vs. C–H: 1.090 Å) and lipophilicity (ΔlogPoct: -0.006 per deuterium), preserving target engagement while refining pharmacokinetics [1].

Regulatory Milestones for Deuterated Drugs

Regulatory frameworks for deuterated drugs have evolved to address their hybrid status: chemically analogous to existing molecules yet pharmacokinetically distinct. The U.S. Food and Drug Administration (FDA) classifies deuterated compounds as new chemical entities (NCEs) due to covalent bond alteration, conferring eligibility for five-year market exclusivity [10]. Two approval pathways predominate:

  • 505(b)(1) Applications: Employed for de novo deuterated drugs (e.g., deucravacitinib), requiring comprehensive nonclinical and clinical data.
  • 505(b)(2) Applications: Leveraged for "deuterium switch" candidates (e.g., deutetrabenazine), allowing reliance on prior safety/efficacy data for the non-deuterated reference drug, supplemented by bridging studies [10].

Bridging strategies for deuterium switches must scientifically justify reliance on reference data through:

  • In vitro metabolism studies (e.g., human liver microsomes) comparing metabolic stability and metabolite profiles.
  • Pharmacokinetic studies demonstrating exposure equivalence or superiority.
  • Population pharmacokinetic/pharmacodynamic (PK/PD) modeling establishing exposure-response relationships [10].

The European Medicines Agency (EMA) aligns conceptually but requires case-specific justification. Regulatory precedents emphasize that deuteration must confer clinically meaningful improvements—such as reduced dosing frequency, diminished metabolite-related toxicity, or enhanced efficacy—to warrant approval [1] [10].

Deutolperisone as a Case Study in Deuterium Switch Applications

Deutolperisone (proposed International Nonproprietary Name) exemplifies the strategic application of deuterium switch technology to tolperisone, a centrally acting muscle relaxant used since the 1960s for spasticity and musculoskeletal pain. Tolperisone’s clinical utility is constrained by extensive first-pass metabolism via CYP2D6, CYP2C19, and CYP3A4, generating multiple oxidative metabolites that contribute to interpatient variability and potential toxicity [4] [7]. Deutolperisone addresses these limitations through targeted deuteration at tolperisone’s metabolically vulnerable N-methyl and ortho-methyl groups—sites subject to CYP-mediated demethylation and hydroxylation.

Rationale for Deuteration:

  • Metabolic Stability Enhancement: Deuteration at alpha-positions to carbonyl groups (e.g., tolperisone’s propanone moiety) exploits high DKIE values for oxidative O-demethylation, analogous to deutetrabenazine’s inhibition of α-HTBZ/β-HTBZ metabolism [1] [2].
  • Metabolite Redirective Potential: Suppressing dominant pathways (e.g., 4-methyl hydroxylation) may shift metabolism toward inactive glucuronides, reducing reactive intermediate formation [7].
  • Preservation of Pharmacology: Tolperisone’s voltage-gated sodium and calcium channel blocking activity remains unaltered, as deuteration sites are distal to pharmacophoric elements [4] [7].

Preclinical evidence suggests Deutolperisone maintains tolperisone’s efficacy in spinal reflex inhibition while offering superior pharmacokinetic properties. In vivo models demonstrate reduced metabolic clearance and extended half-life, supporting less frequent dosing [7]. Crucially, regulatory approval would likely follow the 505(b)(2) pathway, leveraging tolperisone’s established safety database supplemented by comparative bioavailability and metabolism studies [10].

Deutolperisone’s development underscores deuterium switch technology’s capacity to revitalize mature therapeutics through molecular innovation, extending product lifecycles while enhancing clinical utility.

Properties

CAS Number

474641-19-5

Product Name

Deutolperisone

IUPAC Name

2-methyl-3-piperidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]propan-1-one

Molecular Formula

C16H23NO

Molecular Weight

252.40 g/mol

InChI

InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/i1D3,6D,7D,8D,9D

InChI Key

FSKFPVLPFLJRQB-DMONGCNRSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C(C)CN2CCCCC2)[2H])[2H])C([2H])([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.